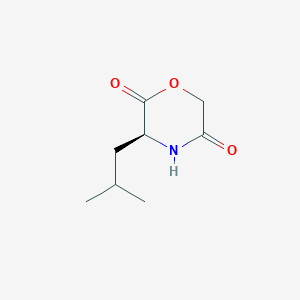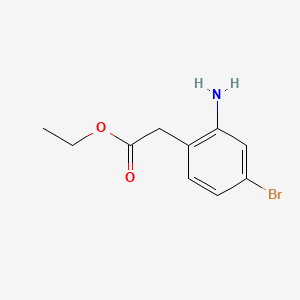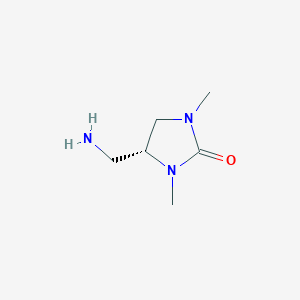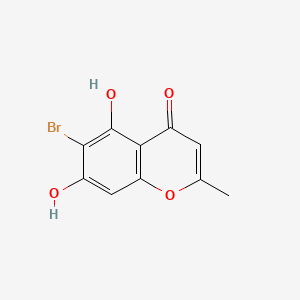
6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of chromones, which are bicyclic oxygen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 6th position, hydroxyl groups at the 5th and 7th positions, and a methyl group at the 2nd position on the chromen-4-one scaffold. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one typically involves the bromination of 5,7-dihydroxy-2-methyl-4H-chromen-4-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or under reflux until the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of hydroxyl groups that can scavenge free radicals. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methyl-4H-chromen-4-one
- 6-Chloro-3-methyl-4H-chromen-4-one
- 3-Bromo-6-methyl-4H-chromen-4-one
Uniqueness
6-Bromo-5,7-dihydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of both bromine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7BrO4 |
|---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
6-bromo-5,7-dihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H7BrO4/c1-4-2-5(12)8-7(15-4)3-6(13)9(11)10(8)14/h2-3,13-14H,1H3 |
InChI Key |
UNWDOLAYTVMEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)

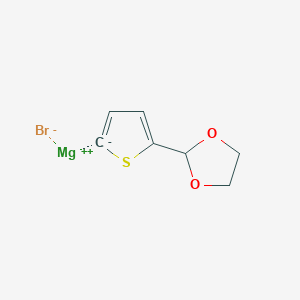
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
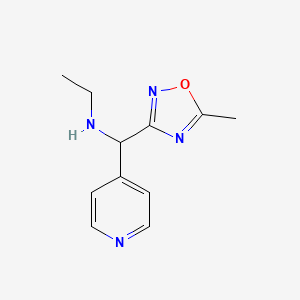

![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
